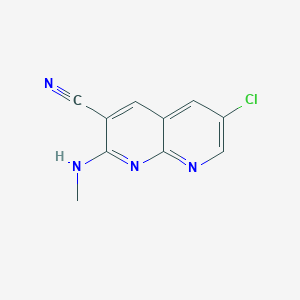

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile

Overview

Description

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile (6-Cl-2-MNA) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. It is a colorless solid that is soluble in water and has a melting point of around 100°C. This compound has been studied for its potential use in a variety of fields, including medicine, chemistry, and biology.

Scientific Research Applications

Anticancer Applications

This compound, belonging to the diazine group, has been identified as a potential scaffold for anticancer drugs. Its structure allows for interaction with various biological targets that are relevant in cancer therapy. For instance, it can be used to design inhibitors that target DNA topoisomerase II , which is crucial for DNA replication and cell division in cancer cells.

Antimicrobial and Antifungal Activities

The diazine core of 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile is known to exhibit antimicrobial and antifungal properties. This makes it a valuable starting point for the development of new antibiotics and antifungal agents, especially in an era where resistance to existing drugs is a growing concern .

Cardiovascular Therapeutics

Compounds with a diazine moiety have been reported to possess cardiovascular benefits, including antihypertensive effects. They can be modified to act as calcium channel antagonists or to modulate other targets involved in cardiovascular diseases .

Anti-Inflammatory and Analgesic Properties

The structural versatility of diazines allows for the creation of molecules with anti-inflammatory and analgesic activities. These compounds can be tailored to inhibit specific enzymes or pathways involved in the inflammatory response, providing relief from pain and inflammation .

Antidiabetic Potential

Diazine derivatives have shown promise as antidiabetic agents. They can be engineered to act as DPP-IV inhibitors, which play a role in glucose metabolism and insulin secretion. This application is particularly relevant given the global rise in diabetes prevalence .

Neuroprotective Effects

There is potential for diazine-based compounds to be used in the treatment of neurodegenerative diseases. They may offer neuroprotective effects by modulating receptors or enzymes involved in neuronal survival and function .

Mechanism of Action

Target of Action

Similar compounds such as 2-chloro-6(methylamino)purine have been used in various biological applications .

Mode of Action

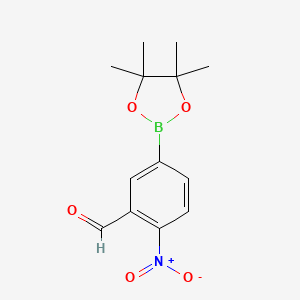

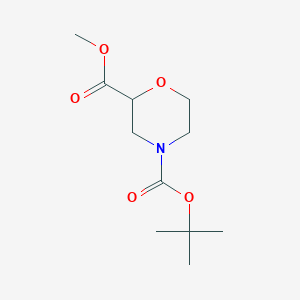

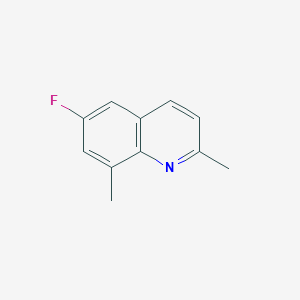

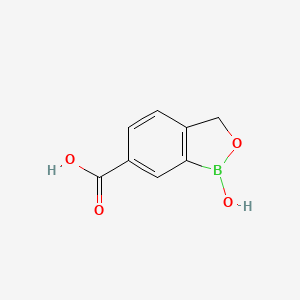

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Biochemical Pathways

It has been noted that similar compounds, such as 9-amino-6-chloro-2-methoxyacridine, have been used as ph-sensitive fluorescent probes, often used to measure changes in vacuolar ph when a specific substrate crosses the tonoplast through a putative h+/solute antiport system .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied, and these studies could provide insights into the potential behavior of 6-chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile .

Result of Action

Similar compounds have been used in various biological applications, which could suggest potential effects of 6-chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile .

properties

IUPAC Name |

6-chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c1-13-9-7(4-12)2-6-3-8(11)5-14-10(6)15-9/h2-3,5H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMZNNLTDUUOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=NC=C(C=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)

![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)

![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)